3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid
Description
3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid is a brominated dihydropyridine derivative linked to a propanoic acid moiety. The bromine atom at position 5 and the amino group at position 3 may influence its electronic properties and intermolecular interactions, differentiating it from other propanoic acid derivatives.
Properties
Molecular Formula |
C8H9BrN2O3 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
3-(3-amino-5-bromo-4-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O3/c9-5-3-11(2-1-7(12)13)4-6(10)8(5)14/h3-4H,1-2,10H2,(H,12,13) |
InChI Key |
NUMQONIRVJTYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1CCC(=O)O)Br)N |
Origin of Product |
United States |
Preparation Methods
Pyridinone Core Functionalization and Bromination
A common approach begins with a 3-substituted pyridin-4-one derivative, which is then brominated selectively at the 5-position using brominating agents such as N-bromosuccinimide (NBS) in chlorinated solvents. This step is crucial to introduce the bromine substituent without affecting other positions on the ring.
This brominated intermediate serves as a key precursor for further functionalization.
Amination at the 3-Position
The amino group at the 3-position can be introduced by reacting the brominated pyridinone with ammonia or amine sources under controlled conditions. Methanolic ammonia in alcoholic solvents is often employed to convert appropriate intermediates into the 3-amino derivatives.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amination | Methanolic ammonia, alcoholic solvent, room temperature | Conversion of 3-(benzyloxy)-2-(dimethoxymethyl)-4H-pyran-4-one to 3-amino derivative |
Alternatively, nucleophilic substitution reactions with amines on halogenated pyridinones can yield the 3-amino substituted product.
Introduction of the Propanoic Acid Side Chain
The propanoic acid moiety is typically introduced via N-alkylation of the pyridinone nitrogen (N-1 position) with appropriate haloalkanoic acid derivatives or protected esters, followed by hydrolysis if necessary.
- Alkylation with 3-bromopropanoic acid or its esters in the presence of a base.
- Subsequent hydrolysis of esters to yield the free acid.
Though direct examples for this exact compound are limited, analogous procedures are well documented for related pyridinone derivatives.
Representative Synthetic Route from Literature and Patents
A patent describing a related pyridinone intermediate preparation for dolutegravir analogues provides a multi-step process that can be adapted for this compound:
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| (a) | Preparation of 3-(benzyloxy)-2-(dimethoxymethyl)-4H-pyran-4-one | Starting material synthesis |
| (b) | Reaction with methanolic ammonia to form 3-(benzyloxy)-2-(dimethoxymethyl)pyridin-4(1H)-one | Methanolic ammonia, alcoholic solvent |
| (c) | Bromination with N-bromosuccinimide (NBS) to yield 3-(benzyloxy)-5-bromo-2-(dimethoxymethyl)pyridin-4(1H)-one | NBS, chlorinated solvent |
| (d) | Treatment with n-butyllithium and dimethylformamide to form 5-(benzyloxy)-6-(dimethoxymethyl)-4-oxo-1,4-dihydropyridine-3-carbaldehyde | n-Butyllithium, DMF, ether solvent |
| (e) | Alkylation with allyl bromide in presence of base to introduce side chain | Allyl bromide, base, DMF |
This synthetic sequence illustrates the functional group manipulations on the pyridinone core, including bromination and side chain introduction, which can be modified to install the propanoic acid group at N-1 after deprotection steps.
Alternative Approaches and Catalytic Coupling Methods
Some literature reports palladium-catalyzed coupling reactions to introduce complex substituents on 3-amino-5-bromo-pyridinone derivatives, which can be adapted for propanoic acid side chain installation.
These catalytic methods provide routes to functionalize the pyridinone ring with amino and carboxylic acid-containing side chains under mild conditions.
Summary Table of Key Preparation Methods
Research Findings and Observations
- The use of N-bromosuccinimide allows selective bromination of pyridinone rings without overbromination or ring degradation.
- Methanolic ammonia is effective for introducing the amino group at the 3-position, preserving other functional groups intact.
- Palladium-catalyzed cross-coupling reactions provide efficient and versatile methods for introducing various side chains, including those bearing carboxylic acid functionalities.
- Hydrolysis of ester intermediates to the free acid is commonly performed under basic aqueous conditions with heating, followed by acidification and extraction.
- Protection/deprotection strategies (e.g., benzyloxy groups) are often employed to control regioselectivity and functional group compatibility during multi-step synthesis.
Scientific Research Applications
3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino and bromo groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The oxo group may participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Examples :
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid
Key Features :
- Source: Marine actinomycete Streptomyces coelicolor .
- Bioactivity : Selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–32 µg/mL) .
- Structural Divergence: Unlike the target compound, these lack a heterocyclic dihydropyridine core and instead feature a chlorinated phenyl group. The absence of bromine and amino groups may reduce their reactivity or target specificity compared to the brominated analog.
3-(Methylthio)propanoic Acid Esters
Examples :
- 3-(Methylthio)propanoic acid methyl ester
- 3-(Methylthio)propanoic acid ethyl ester
Key Features :
- Source: Pineapple varieties (e.g., Tainong No. 4 and No. 6) .
- Function : Volatile aroma compounds with concentrations up to 622.49 µg·kg⁻¹ in pineapple pulp .
- Structural Divergence: These esters lack the dihydropyridine ring and bromine/amino substituents, emphasizing their role in flavor chemistry rather than bioactivity.
Pyran-Linked Propanoic Acid Derivatives
Examples :
- 3-(2-Oxo-2H-pyran-6-yl)propanoic acid
- (E)-3-(2-Oxo-2H-pyran-6-yl)acrylic acid
Key Features :
- Bioactivity : Moderate antifungal activity against Aspergillus niger (MIC: 64 µg/mL) and weak activity against Candida albicans .
Patent-Based Propanoic Acid Derivatives
Examples :
- 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid
- N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxycarbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic acid
Key Features :
- Applications : These compounds are designed for pharmaceutical use, often targeting enzymes or receptors (e.g., protease inhibitors) .
- Structural Divergence: Bulky substituents (e.g., cyclopentyl, t-butoxycarbonyl groups) contrast with the target compound’s simpler dihydropyridine-propanoic acid scaffold.
Critical Analysis
- Bromine vs.
- Amino Group Role: The 3-amino substituent could facilitate hydrogen bonding, a feature absent in ester or pyran-linked derivatives, suggesting distinct mechanistic pathways .
- Limitations : The absence of direct data on the target compound in the provided evidence precludes definitive conclusions about its bioactivity or synthesis. Further experimental studies are required.
Biological Activity
3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves several steps, including the formation of the dihydropyridine ring and subsequent functionalization to introduce the amino and bromo groups. The synthetic pathway typically begins with the condensation of suitable precursors followed by cyclization reactions to form the core structure.
Antimicrobial Properties
Research has indicated that derivatives of pyridine and dihydropyridine compounds exhibit significant antimicrobial activity. A study focusing on similar structures has shown that modifications can enhance their antibacterial properties against various pathogens. The introduction of a bromo substituent is particularly noted for increasing potency against Gram-positive bacteria .
Neuroprotective Effects
Compounds with a dihydropyridine structure have been associated with neuroprotective effects, primarily through modulation of calcium channels and inhibition of excitotoxicity. Studies suggest that this compound may exert protective effects on neuronal cells by acting as an antagonist to glutamate receptors, thereby reducing calcium influx and subsequent neuronal damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely related to its structural features. The presence of the amino group enhances solubility and receptor binding affinity, while the bromo group may influence the electronic properties and stability of the compound. Research into SAR has revealed that modifications at these positions can significantly alter activity profiles, suggesting a pathway for optimizing therapeutic efficacy .
Case Studies
The proposed mechanism for the biological activity of this compound involves:
- Calcium Channel Modulation : Inhibition of voltage-gated calcium channels leading to reduced excitotoxicity.
- Receptor Interaction : Binding affinity towards NMDA receptors may provide neuroprotective benefits by preventing excessive glutamate signaling.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function through interaction with essential bacterial enzymes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as bromination of precursor pyridinone derivatives followed by coupling with propanoic acid moieties. Purification steps should include recrystallization or preparative HPLC to isolate high-purity fractions. Safety protocols (e.g., fume hoods, PPE) must be followed due to potential respiratory and dermal hazards .
Q. How can researchers ensure the structural integrity of this compound during characterization?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm proton and carbon environments.
- Mass spectrometry (HRMS or LC-MS) for molecular weight validation.
- FT-IR to identify functional groups (e.g., carbonyl, amino). Cross-validation with computational tools (e.g., density functional theory) can resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Conduct all procedures in a chemical fume hood to prevent inhalation exposure. Wear nitrile gloves, lab coats, and safety goggles. For spills, use inert absorbents (e.g., sand) and dispose of waste in sealed containers. Emergency eye wash stations and showers must be accessible .
Advanced Research Questions
Q. How should researchers design experiments to investigate the interaction of this compound with specific biological targets?
- Methodological Answer :
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities.
- Enzyme inhibition studies : Employ kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) with positive/negative controls.
- Structural biology : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes. Include isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What methodological approaches are recommended for assessing the environmental fate of this compound?
- Methodological Answer :
- QSAR modeling : Predict biodegradation pathways and persistence using software like EPI Suite.
- Laboratory studies : Simulate hydrolysis/photolysis under controlled pH and UV conditions. Monitor degradation products via HPLC-MS.
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity. Reference OECD guidelines for standardized protocols .
Q. How can conflicting data regarding the compound's bioactivity be systematically addressed?
- Methodological Answer :
- Replicate studies : Ensure consistent purity (≥95% by HPLC) and solvent systems.
- Meta-analysis : Aggregate data from independent labs to identify outliers.
- Variable isolation : Test hypotheses about confounding factors (e.g., pH sensitivity, metal ion interactions) using fractional factorial experimental designs .
Q. What theoretical frameworks are applicable for studying the biochemical pathways influenced by this compound?
- Methodological Answer : Link experimental data to:
- Enzyme kinetics : Apply Michaelis-Menten or allosteric models to quantify inhibition.
- Systems biology : Integrate omics data (proteomics/metabolomics) to map pathway perturbations.
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses relative to active sites. Validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
